1-Cyclobutylpropan-2-amine
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Overview
Description
1-Cyclobutylpropan-2-amine is an organic compound with the molecular formula C7H15N. It is characterized by a cyclobutyl group attached to a propan-2-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-bromopropane, followed by the addition of ammonia to form the desired amine . Another method includes the reductive amination of cyclobutanone with 2-aminopropane using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpropan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, anhydrides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Amides, substituted amines.
Scientific Research Applications
1-Cyclobutylpropan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Cyclopropylamine: Similar in structure but with a three-membered ring.
Cyclopentylamine: Contains a five-membered ring, offering different steric and electronic properties.
Cyclohexylamine: A six-membered ring compound with distinct chemical behavior .
Uniqueness: 1-Cyclobutylpropan-2-amine is unique due to its four-membered cyclobutyl ring, which imparts specific steric and electronic characteristics. This makes it distinct from other cycloalkylamines and influences its reactivity and applications .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-cyclobutylpropan-2-amine |
InChI |
InChI=1S/C7H15N/c1-6(8)5-7-3-2-4-7/h6-7H,2-5,8H2,1H3 |
InChI Key |
GPEFCRXOFGOZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)N |
Origin of Product |
United States |
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